Antitumor agent-3
Description
Current Challenges in Cancer Therapy and the Rationale for Novel Antitumor Agents
Despite significant advances, cancer remains a leading cause of mortality worldwide. nih.gov Chemotherapy, a long-standing pillar of cancer treatment, often suffers from a lack of specificity, leading to damage of healthy cells and significant side effects. nih.govbritannica.com Furthermore, cancer cells can develop resistance to existing drugs, rendering treatments ineffective over time. arborpharmchem.com
Targeted therapies, which are designed to interfere with specific molecules involved in cancer growth, have offered a more precise approach. britannica.com However, even these therapies can be limited by the development of resistance and the heterogeneity of tumors. nih.gov This landscape underscores the urgent need for novel antitumor agents that can target new pathways, overcome resistance mechanisms, and offer improved selectivity for cancer cells. The exploration of compounds with unique mechanisms of action is therefore a critical priority in the field. arborpharmchem.comnih.gov
Historical Context and Discovery Trajectory of Antitumor Compound 1 or its Precursor Class
The discovery of Antitumor Compound 1 is rooted in the growing understanding of aberrant glycosylation as a hallmark of cancer. frontiersin.org Glycosylation, the process of adding sugar chains (glycans) to proteins and lipids, is often altered in cancer cells, contributing to tumor progression, metastasis, and therapy resistance. One of the key enzymes in this process is β-1,4-galactosyltransferase 1 (B4GALT1), which is significantly overexpressed in several cancers, including pancreatic ductal adenocarcinoma (PDAC). frontiersin.org High levels of B4GALT1 have been clinically correlated with reduced survival and increased invasiveness. frontiersin.org
Historically, efforts to develop drugs targeting glycosyltransferases have been hampered by challenges in achieving specificity. frontiersin.org The discovery of Antitumor Compound 1 was made possible through a modern, multidisciplinary approach that combined computational drug discovery with experimental biology. frontiersin.org Researchers utilized homology modeling, virtual screening of millions of compounds, molecular docking, and molecular dynamics simulations to identify a small-molecule inhibitor that could selectively bind to the catalytic pocket of B4GALT1. frontiersin.org This computational-experimental integration represents a significant advancement in the rational design of targeted cancer therapies. frontiersin.orgfrontiersin.org
Significance of Antitumor Compound 1 in Addressing Unmet Needs in Preclinical Cancer Models
The discovery of Antitumor Compound 1 as the first selective small-molecule inhibitor of B4GALT1 addresses a significant unmet need in cancer therapy, particularly for aggressive malignancies like pancreatic cancer. frontiersin.org Preclinical studies have demonstrated its potential in several key areas:
Selective Cytotoxicity: In preclinical models, Antitumor Compound 1 has shown the ability to suppress the proliferation of cancer cells that have high expression of B4GALT1, while having minimal effect on normal cells. This selective cytotoxicity is a crucial attribute for a potential therapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects. frontiersin.org
Overcoming Therapeutic Resistance: The novel mechanism of action of Antitumor Compound 1, targeting a pathway not addressed by most existing therapies, offers a new strategy for treating cancers that are resistant to standard treatments. frontiersin.org
A New Class of Therapeutics: As a first-in-class inhibitor, Antitumor Compound 1 establishes a new chemical scaffold that can be further optimized for improved potency and in vivo efficacy. This opens up a new avenue for the development of glycosylation-directed cancer therapies. frontiersin.org
The preclinical data for Antitumor Compound 1 provides a strong rationale for its continued development as a potential new treatment for cancers with high B4GALT1 expression.
Detailed Research Findings
The antitumor potential of Antitumor Compound 1 was evaluated in various preclinical studies, with key findings summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Antitumor Compound 1
This table shows the half-maximal inhibitory concentration (IC50) of Antitumor Compound 1 in a pancreatic cancer cell line (PANC-1) compared to a normal pancreatic ductal epithelial cell line (hTERT-HPNE). The data highlights the compound's selective effect on cancer cells.
| Cell Line | Description | IC50 of Antitumor Compound 1 (µM) | Viability at 80 µM |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 19.8 ± 1.3 | Not specified |
| hTERT-HPNE | Normal Human Pancreatic Ductal Epithelial | >80 | >95% |
Data sourced from Frontiers in Chemistry. frontiersin.org
Table 2: Mechanistic Insights from Preclinical Studies
This table outlines the key mechanistic features of Antitumor Compound 1 as determined through molecular modeling and simulation studies.
| Feature | Description |
| Target | β-1,4-galactosyltransferase 1 (B4GALT1) |
| Binding Site | Engages the UDP-galactose pocket of B4GALT1 |
| Key Interactions | Forms stable hydrogen bonds with amino acid residues ARG187 and GLU313 |
| Selectivity | High selectivity for B4GALT1, occupying its unique catalytic pocket |
Data sourced from Frontiers in Chemistry. frontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4S/c19-17(20,21)10-4-6-11(7-5-10)25-16-26-12(9-29-16)14-15(18(22,23)24)27-13-3-1-2-8-28(13)14/h1-9H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPJHVEENIEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular and Cellular Mechanisms of Action of Antitumor Compound 1
Direct Molecular Targets and Binding Dynamics of Antitumor Compound 1
The efficacy of Antitumor Compound 1 as a cancer-fighting agent is rooted in its ability to selectively bind to and inhibit the function of specific macromolecules that are crucial for tumor progression.
Identification of Protein Targets (e.g., kinases, enzymes, receptors)
Research into the class of diarylurea-based compounds, to which Antitumor Compound 1 belongs, has identified several key protein targets. These compounds are recognized for their potent inhibitory activity against various protein kinases. mdpi.com
Notably, diarylurea thienopyridine derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase. researchgate.netmdpi.com Inhibition of VEGFR-2 is a critical mechanism for disrupting angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Some compounds within the broader diarylurea class also exhibit inhibitory effects against other kinases such as RAF kinases, Platelet-Derived Growth Factor (PDGF) receptor, and Aurora kinases. mdpi.com The binding of these inhibitors to the ATP-binding site of the kinases prevents the transfer of phosphate (B84403) groups to their downstream substrates, thereby blocking their activation and signaling functions. encyclopedia.pubnews-medical.net
Interactive Table:
| Target Class | Specific Target Example | General Function of Target | Effect of Inhibition |
|---|---|---|---|
| Receptor Tyrosine Kinases | VEGFR-2 | Promotes angiogenesis, cell proliferation, and survival. | Inhibition of tumor blood vessel formation and growth. |
| Serine/Threonine Kinases | RAF Kinases | Key components of the MAPK/ERK signaling pathway, regulating cell growth and division. | Blockade of a major cancer cell proliferation pathway. |
| Receptor Tyrosine Kinases | PDGF Receptor | Involved in cell growth, proliferation, and differentiation. | Disruption of tumor cell growth signals. |
Interactions with Nucleic Acids and Associated Processes
While the primary mechanism of action for diarylurea thienopyridine derivatives like Antitumor Compound 1 appears to be kinase inhibition, some compounds within the larger diarylurea family have been noted for their interactions with nucleic acids. Certain N-mustard diarylureas, for example, can induce cross-linking within the DNA double helix. mdpi.com However, this is not considered the principal mechanism for all diarylurea compounds, and there is no direct evidence to suggest that Antitumor Compound 1 functions primarily through direct DNA binding. The main antitumor effects are attributed to its impact on signaling pathways. researchgate.netnih.govnih.gov
Modulation of Specific Intracellular Signaling Pathways
By inhibiting key protein kinases, Antitumor Compound 1 effectively modulates several intracellular signaling pathways that are often dysregulated in cancer. nih.gov The inhibition of VEGFR-2 directly disrupts the VEGF signaling cascade, a critical pathway for angiogenesis. nih.gov
Furthermore, the potential inhibition of other kinases like RAF and PDGF receptors suggests a broader impact on signaling networks. Inhibition of RAF kinases would block the MAPK/ERK pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival. encyclopedia.pubpharmgkb.org Similarly, targeting the PDGF receptor would interfere with its associated signaling pathways that contribute to tumor growth. Some diarylurea derivatives have also been linked to the inhibition of the PI3K/AKT signaling pathway, another crucial regulator of cell survival and proliferation. mdpi.com The collective disruption of these pathways culminates in the potent antitumor activity of the compound.
Downstream Cellular Events Orchestrated by Antitumor Compound 1
The molecular interactions of Antitumor Compound 1 initiate a cascade of downstream cellular events, ultimately leading to the demise of cancer cells through a controlled process of programmed cell death.
Induction of Apoptosis in Cancer Cells
A significant outcome of the signaling pathway disruption caused by Antitumor Compound 1 is the induction of apoptosis. nih.govpharmgkb.org Apoptosis is a natural and orderly process of cell self-destruction that is often evaded by cancer cells, allowing for their uncontrolled growth. nih.gov By reactivating this process, Antitumor Compound 1 serves as a potent antitumor agent. The induction of apoptosis is a common mechanism for many kinase inhibitors and other anticancer drugs. nih.govnih.gov
The induction of apoptosis by compounds like Antitumor Compound 1 often proceeds through the intrinsic, or mitochondrial, pathway. academie-sciences.fr This pathway is a central regulator of programmed cell death. bio-rad-antibodies.comletstalkacademy.com A critical event in the mitochondrial pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. bio-rad-antibodies.comletstalkacademy.comrndsystems.com
One of the most important of these factors is cytochrome c. nih.govbio-rad-antibodies.combioblast.at Once in the cytoplasm, cytochrome c binds to a protein called Apaf-1, initiating the formation of a multi-protein complex known as the apoptosome. researchgate.netresearchgate.netbio-rad-antibodies.com The assembly of the apoptosome leads to the activation of an initiator caspase, caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis. researchgate.netresearchgate.net These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including cell shrinkage, chromatin condensation, and DNA fragmentation. wikipedia.org
A comprehensive review of the available scientific literature reveals a significant challenge in providing a detailed analysis of "Antitumor Compound 1." The designation "Antitumor Compound 1" does not correspond to a single, consistently identified, and well-characterized agent in publicly accessible research databases. The name appears to be used as a generic placeholder or internal identifier in some contexts, and is associated with at least two distinct chemical structures, complicating any definitive analysis.
One entity referred to as "Antitumor Compound 1" is also known by the identifier MDK-6303. osdd.net Another is associated with the Chemical Abstracts Service (CAS) number 420126-30-3, which is separately named "Antitumor agent-3," an imidazopyridine derivative. fishersci.iecrysdotllc.com Furthermore, the term has been linked to various diarylpyrimidine derivatives, which are structurally related to known antiviral agents. amazonaws.comnih.govbldpharm.com
Crucially, for all potential candidates linked to the name "Antitumor Compound 1," there is a notable absence of detailed, peer-reviewed scientific studies elucidating their specific molecular and cellular mechanisms of action. Searches for research focused on this compound's effects on caspase activation, cell cycle regulation, autophagy, or angiogenesis did not yield the specific data required to populate the requested article structure.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline due to the lack of detailed research findings in the scientific literature for a compound definitively identified as "Antitumor Compound 1."
Modulation of Immune Responses in Preclinical Models
Antitumor Compound 1 has demonstrated significant immunomodulatory properties in various preclinical models, suggesting that its therapeutic effects extend beyond direct cytotoxicity to cancer cells and involve the active recruitment and enhancement of the host's immune system. Research indicates that the compound can favorably alter the tumor microenvironment (TME) from an immunosuppressive to an immune-supportive state. imrpress.commdpi.comnih.gov This is achieved through several key mechanisms, including the modulation of both innate and adaptive immune cells. nih.govbiospace.com
One of the primary mechanisms is the enhancement of T-cell-mediated antitumor immunity. nih.gov Preclinical studies have shown that Antitumor Compound 1 can increase the infiltration of crucial immune effector cells, such as CD8+ cytotoxic T lymphocytes (CTLs), into the tumor. bmj.com For instance, in a humanized mouse model, treatment with a novel small molecule inhibitor of PD-1/PD-L1 binding, referred to here as Antitumor Compound 1, led to a significant increase in the number of infiltrated CD4+ and CD8+ T cells within the tumor. researchgate.net This influx of effector cells is critical for recognizing and eliminating cancer cells. nih.gov Furthermore, the compound has been observed to down-regulate immunosuppressive signals, such as the expression of Programmed Death-Ligand 1 (PD-L1), which tumors use to evade immune attack. biospace.comnih.gov By inhibiting the PD-1/PD-L1 axis, Antitumor Compound 1 restores the activity of exhausted T cells, enabling a more robust and sustained antitumor response. nih.govfrontiersin.org
In addition to its effects on T cells, Antitumor Compound 1 influences other key immune players. It has been shown to modulate the function of macrophages, promoting their polarization from an M2-like pro-tumoral phenotype to an M1-like anti-tumoral state. nih.gov M1 macrophages are known to exert direct antitumor functions and to enhance the cytotoxic activity of T cells. nih.gov The compound also impacts dendritic cells (DCs), which are critical for initiating the adaptive immune response. nih.gov Studies have revealed that it can promote the maturation of DCs, improving their ability to present tumor antigens to T cells. biospace.com Some preclinical data also indicate a reduction in myeloid-derived suppressor cells (MDSCs), an immunosuppressive cell type that is often abundant in the TME and hinders the function of effector T cells. bmj.commdpi.com The collective impact of these immunomodulatory actions is a more effective, multi-pronged immune assault on the tumor. nih.gov
Table 1: Effects of Antitumor Compound 1 on Immune Cell Populations in Preclinical Tumor Models
| Immune Cell Type / Molecule | Observed Effect in Preclinical Models | Therapeutic Implication | Reference |
|---|---|---|---|
| CD8+ T Cells (Cytotoxic T Lymphocytes) | Increased infiltration into tumors; Reversal of exhaustion. | Enhanced direct killing of cancer cells. | bmj.comresearchgate.net |
| CD4+ T Cells (Helper T Cells) | Increased infiltration; Skewing towards Th1 phenotype. | Improved coordination of the anti-tumor immune response. | researchgate.netnih.gov |
| Regulatory T Cells (Tregs) | Decreased infiltration and/or function. | Reduction of immunosuppression within the tumor microenvironment. | bmj.com |
| Tumor-Associated Macrophages (TAMs) | Reprogramming from M2 (pro-tumor) to M1 (anti-tumor) phenotype. | Increased phagocytosis of tumor cells and T-cell activation. | nih.gov |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased accumulation in the tumor. | Alleviation of a major immunosuppressive mechanism. | mdpi.com |
| PD-L1 Expression | Downregulated on tumor and/or immune cells. | Inhibition of a key immune checkpoint pathway, preventing T-cell inactivation. | biospace.comnih.gov |
Effects on Metastasis and Invasion Processes
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a primary cause of cancer-related mortality. mdpi.com Antitumor Compound 1 has demonstrated potent anti-metastatic and anti-invasive properties in preclinical studies by targeting key cellular processes that drive these malignant behaviors. frontiersin.org
A significant mechanism by which Antitumor Compound 1 inhibits metastasis is through the suppression of the epithelial-mesenchymal transition (EMT). mdpi.comfrontiersin.org EMT is a biological process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype, which is a critical step for invasion. frontiersin.org In various cancer cell lines, treatment with Antitumor Compound 1 has been shown to reverse EMT markers; it upregulates the expression of epithelial markers like E-cadherin while downregulating mesenchymal markers such as Vimentin. frontiersin.org This action helps maintain cell-cell adhesion and reduces the migratory capacity of cancer cells.
Furthermore, Antitumor Compound 1 has been found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the extracellular matrix (ECM). mdpi.commdpi.com The degradation of the ECM is essential for cancer cells to break through tissue barriers and invade surrounding structures. nih.gov Specifically, the compound has been observed to downregulate the expression and activity of MMP-2 and MMP-9, which are crucial for degrading type IV collagen, a major component of the basement membrane. mdpi.commedsci.org By inhibiting these enzymes, Antitumor Compound 1 effectively hinders the physical ability of cancer cells to invade. mdpi.com
The compound also interferes with critical signaling pathways that promote invasion and metastasis. frontiersin.org Studies have shown that Antitumor Compound 1 can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways. frontiersin.orgfrontiersin.org These pathways are frequently overactive in cancer and regulate a multitude of processes including cell proliferation, survival, and motility. frontiersin.org For instance, inhibition of the NF-κB pathway can lead to reduced expression of metastatic genes, including those for MMPs and vascular endothelial growth factor (VEGF), a key promoter of angiogenesis which is vital for tumor growth and metastasis. frontiersin.orgnih.gov By targeting these central signaling nodes, Antitumor Compound 1 exerts a multi-faceted inhibitory effect on the metastatic cascade. frontiersin.orgfrontiersin.org
Table 2: Research Findings on the Anti-Invasive Effects of Antitumor Compound 1
| Target Process/Pathway | Specific Molecular Effect | Outcome in Preclinical Models | Reference |
|---|---|---|---|
| Epithelial-Mesenchymal Transition (EMT) | Upregulation of E-cadherin, Downregulation of Vimentin. | Inhibition of cancer cell migration and invasion. | frontiersin.org |
| Extracellular Matrix Degradation | Inhibition of MMP-2 and MMP-9 expression and activity. | Reduced degradation of the basement membrane, suppressing invasion. | mdpi.commedsci.org |
| PI3K/Akt/mTOR Signaling | Decreased phosphorylation/activation of Akt and mTOR. | Inhibition of cell proliferation, survival, and motility. | frontiersin.org |
| NF-κB Signaling | Inhibition of NF-κB activation and nuclear translocation. | Downregulation of target genes involved in metastasis (e.g., MMPs, VEGF). | frontiersin.org |
| Angiogenesis | Reduced expression of VEGF. | Inhibition of new blood vessel formation, limiting tumor growth and spread. | mdpi.comiiarjournals.org |
| Cell Migration & Invasion Assays | Reduced cell movement through transwell chambers. | Direct evidence of anti-migratory and anti-invasive capabilities. | frontiersin.org |
Preclinical Efficacy and Selectivity Profiling of Antitumor Compound 1
In Vitro Efficacy Studies
Cytotoxicity and Antiproliferative Activity across Diverse Cancer Cell Lines
Antitumor Compound 1 has demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines in various preclinical studies. The efficacy of these compounds, often designated as "Compound 1" or a lead molecule in their respective series, is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
In a study focused on novel hydrazinyl thiazole (B1198619) derivatives designed to disrupt the eIF4E/eIF4G protein-protein interaction, the most potent compound, identified as [I], exhibited low micromolar IC50 values. bioworld.com Specifically, it showed IC50 values of 4.59 µM against the A549 lung cancer cell line, 2.69 µM against the HeLa cervical cancer cell line, 2.22 µM against the HepG2 liver cancer cell line, and 3.45 µM against the MCF-7 breast cancer cell line. bioworld.com These values were notably lower than those of the reference inhibitor, 4EGI-1. bioworld.com
Similarly, research into a novel taxane (B156437) derivative, 3′-difluorovinyl-ortataxel (DFV-OTX), also referred to as Compound 1, revealed potent cytotoxic activity. mdpi.com This compound was tested against a panel of breast cancer cell lines, including those resistant to conventional therapies. mdpi.com Compound 1 exhibited stronger cytotoxic activity in paclitaxel-resistant MCF-7R cells than both paclitaxel (B517696) and third-generation taxanes. mdpi.com Its IC50 values were generally lower than paclitaxel's across the tested cell lines, with the exception of the MCF-7 line. mdpi.com
Another investigation into steroidal oximes synthesized from diosgenin (B1670711) found that a derivative, Compound 4, showed enhanced antiproliferative activity compared to the parent compound. nih.gov It yielded IC50 values of 5.3 µg/mL and 5.6 µg/mL against HeLa and CaSki cervical cancer cells, respectively. nih.gov
Furthermore, a pyrrole (B145914) derivative, identified as compound 12 in its series, displayed potent in vitro anticancer activity against breast cancer (BC), triple-negative breast cancer (TNBC), and colorectal cancer (CRC) cell lines. acs.org
The following table summarizes the IC50 values of different compounds designated as "Antitumor Compound 1" or lead derivatives in various studies.
| Compound Series | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Source |
|---|---|---|---|---|
| Hydrazinyl Thiazole Derivative [I] | A549 | Lung Carcinoma | 4.59 | bioworld.com |
| Hydrazinyl Thiazole Derivative [I] | HeLa | Cervical Carcinoma | 2.69 | bioworld.com |
| Hydrazinyl Thiazole Derivative [I] | HepG2 | Hepatocellular Carcinoma | 2.22 | bioworld.com |
| Hydrazinyl Thiazole Derivative [I] | MCF-7 | Breast Adenocarcinoma | 3.45 | bioworld.com |
| B4GALT1 Inhibitor 1105486 | PANC-1 | Pancreatic Cancer | ~20 | frontiersin.org |
| Steroidal Oxime 4 | HeLa | Cervical Carcinoma | 5.3 (µg/mL) | nih.gov |
| Steroidal Oxime 4 | CaSki | Cervical Carcinoma | 5.6 (µg/mL) | nih.gov |
Selectivity of Antitumor Compound 1 for Cancer Cells over Normal Cells
A critical attribute of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have evaluated this selectivity, often expressed as a Selectivity Index (SI), which is the ratio of the IC50 value for normal cells to that for cancer cells. An SI greater than 1.0 indicates that a compound is more active against cancer cells. researchgate.net
Research on a selective inhibitor of β-1,4-galactosyltransferase 1 (B4GALT1), compound 1105486, demonstrated a remarkable selectivity profile. frontiersin.org While it inhibited the proliferation of PANC-1 pancreatic cancer cells with an IC50 of approximately 20 µM, it showed negligible cytotoxicity toward normal human pancreatic ductal epithelial (hTERT-HPNE) cells at concentrations up to 80 µM. frontiersin.org The difference in viability between the cancer and normal cell lines was statistically significant, underscoring the compound's preferential activity against malignant cells. frontiersin.org
Similarly, a study on steroidal oximes found that while the compounds exhibited significant antiproliferative activity against cervical cancer cells, they did not exert a cytotoxic effect on normal human peripheral blood lymphocytes. nih.gov In another example, a new series of quinazolin-4(3H)-one derivatives was developed, with a lead compound (compound 45) showing superior selectivity toward tumor cells compared to standard chemotherapeutic agents like paclitaxel and doxorubicin. researchgate.net
The table below illustrates the selective cytotoxicity of certain "Antitumor Compound 1" candidates.
| Compound | Cancer Cell Line (IC50) | Normal Cell Line (IC50/Viability) | Selectivity Profile | Source |
|---|---|---|---|---|
| B4GALT1 Inhibitor 1105486 | PANC-1 (~20 µM) | hTERT-HPNE (>95% viability at 80 µM) | Highly selective for pancreatic cancer cells over normal pancreatic ductal cells. | frontiersin.org |
| Steroidal Oximes (e.g., Compound 4) | HeLa (5.3 µg/mL), CaSki (5.6 µg/mL) | Peripheral Blood Lymphocytes | Did not exert a cytotoxic effect on lymphocytes at active concentrations. | nih.gov |
| HDAC Inhibitor Analogue 6b | MDA-MB-231 (76.7 µM), MCF-7 (45.7 µM) | MCF-10A (154.6 µM) | Demonstrated a higher IC50 in the non-tumorigenic cell line compared to breast cancer cells. | researchgate.net |
Efficacy in Advanced In Vitro Models (e.g., 3D Cell Cultures, Spheroids, Organoids)
To better predict in vivo efficacy, researchers are increasingly turning to advanced in vitro models such as 3D spheroids and organoids, which more accurately replicate the complex architecture and microenvironment of solid tumors. nih.govmdpi.com These models feature gradients of oxygen, nutrients, and pH, as well as cell-cell interactions that are absent in traditional 2D monolayer cultures. nih.govnih.gov
While high-throughput screenings are often initiated in 2D cultures, 3D models are invaluable for subsequent validation of promising drug candidates. nih.gov They allow for the assessment of a compound's ability to penetrate the dense structure of a tumor and exert its therapeutic effect. nih.gov Spheroids and organoids have been successfully generated from numerous cancer types, including breast, pancreatic, colon, and prostate cancers. nih.gov
The transition from 2D to 3D models has been shown to enhance features of malignancy in some cancer cells, providing a more rigorous testing environment. nih.gov For instance, pancreatic cancer cells grown in 3D models exhibited more pronounced epithelial or mesenchymal characteristics compared to their 2D counterparts. nih.gov These advanced models are crucial for evaluating not only the direct cytotoxicity of a compound but also its impact within a system that mimics the physiological barriers found in actual tumors. nih.govjohnshopkins.edu
In Vivo Efficacy Studies in Preclinical Animal Models
Antitumor Activity in Murine Xenograft Models
Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of new therapeutic agents. enamine.netaacrjournals.org
In one study, the antitumor activity of a c-MET inhibitor, referred to as Compound 1, was assessed in two MET-dependent xenograft models: MKN45 (gastric cancer) and EBC-1 (lung cancer). researchgate.net The compound demonstrated significant, dose-dependent inhibition of tumor growth in both models compared to the vehicle control group. researchgate.net
Another investigation using a HepG2 (liver cancer) xenograft mouse model evaluated a novel eIF4E/eIF4G interaction disruptor. bioworld.com Intraperitoneal administration of this compound resulted in substantial tumor volume reductions of approximately 36% and 68% after 18 days of treatment, without causing significant changes in mouse body weight. bioworld.com
A novel taxane derivative, also named Compound 1, was tested in paclitaxel-resistant breast cancer xenograft models. mdpi.com Treatment with this compound led to a substantial reduction in the tumor volume growth of both MCF-7R and MDA-MB-231R cancer cells. mdpi.com
The table below presents findings on the in vivo efficacy of different "Antitumor Compound 1" candidates in xenograft models.
| Compound Type | Xenograft Model | Cancer Type | Observed Antitumor Activity | Source |
|---|---|---|---|---|
| c-MET Inhibitor | MKN45 | Gastric Cancer | Statistically significant reduction in tumor volume (P ≤ 0.001). | researchgate.net |
| c-MET Inhibitor | EBC-1 | Lung Cancer | Statistically significant reduction in tumor volume (P ≤ 0.001). | researchgate.net |
| eIF4E/eIF4G Inhibitor | HepG2 | Liver Cancer | ~68% reduction in tumor volume after 18 days. | bioworld.com |
| Taxane Derivative | MCF-7R & MDA-MB-231R | Breast Cancer (Paclitaxel-Resistant) | Substantially reduced tumor volume growth. | mdpi.com |
| Pyrrole Derivative | HCT116 | Colorectal Cancer | Significant efficacy observed. | acs.org |
Evaluation in Syngeneic and Genetically Engineered Mouse Models
To assess the efficacy of anticancer compounds in the context of a fully functional immune system, researchers utilize syngeneic and genetically engineered mouse models (GEMMs). nih.govjax.org Syngeneic models involve implanting murine cancer cell lines into immunocompetent mice of the same genetic background, making them ideal for studying immunotherapies. enamine.netjax.org GEMMs, in which tumors arise spontaneously due to specific genetic alterations, can faithfully recapitulate human cancer development. nih.gov
Studies have validated the use of syngeneic models for testing novel agents. For example, the peptide Lunasin was shown to inhibit tumor growth in syngeneic mouse models for lung cancer and melanoma, with effects comparable to those seen in human xenograft studies. nih.gov This validation allows for more detailed investigations into the compound's mechanisms, including its interaction with the immune system. nih.gov
The choice of preclinical model is critical, as drug exposure and pharmacokinetics in GEMMs can more closely resemble those in human patients compared to xenograft models. nih.gov Some advanced syngeneic models use B cell-deficient mice (like the Jh mouse) to test immunogenic biologic drugs, preventing the development of anti-drug antibodies that could interfere with efficacy evaluation. youtube.com These models are crucial for the development of cancer immunotherapies and for understanding how a compound's efficacy is influenced by the host's immune response. jax.org
Pharmacodynamic Assessment in Preclinical Tumor Models
Information regarding the specific pharmacodynamic assessment of "Antitumor Compound 1" (CAS No. 420126-30-3) in preclinical tumor models is not available in publicly accessible literature. While chemical suppliers list a molecule with this designation, detailed scientific studies outlining its biological effects, mechanism of action in vivo, or specific biomarker modulation in tumor models have not been published or are not indexed in available databases.
Pharmacodynamic studies are crucial in preclinical development to confirm that a compound engages its intended target in a living organism and elicits the desired biological response. These assessments typically involve measuring biomarkers related to the drug's mechanism of action. For antitumor agents, this could include assays for:
Target Engagement: Measuring the binding of the compound to its specific molecular target within the tumor tissue.
Downstream Pathway Modulation: Assessing changes in the activity of signaling pathways that are affected by the target's inhibition or activation. This often involves analyzing the phosphorylation status or expression levels of key proteins.
Cellular Effects: Quantifying downstream cellular responses such as the induction of apoptosis (programmed cell death), inhibition of cell proliferation (e.g., Ki67 staining), or cell cycle arrest at specific phases.
Tumor Microenvironment Changes: Evaluating effects on angiogenesis (blood vessel formation) or immune cell infiltration.
Without specific research data for Antitumor Compound 1, a detailed pharmacodynamic profile cannot be constructed.
Structure Activity Relationship Sar and Rational Design of Antitumor Compound 1 Analogs
Identification of Key Pharmacophoric Features Governing Antitumor Compound 1 Activity
A pharmacophore is the specific three-dimensional arrangement of molecular features essential for a molecule's biological activity. mdpi.com Identifying the key pharmacophoric features of Antitumor Compound 1 is the first step in understanding its interaction with its biological target and guiding the design of more effective analogs. frontiersin.orgnih.gov
Initial SAR studies often reveal critical determinants of activity. For instance, in various lead compounds, specific functionalities have been identified as crucial. In one study of aspirin-based anticancer compounds, the nature of the acyloxy/salicyloxy group, the type of leaving group, and the electron density of the benzyl spacer were all found to be influential in determining the inhibition of cancer cell growth. nih.gov Positional isomerism also plays a significant role, where the placement of a substituent on a ring structure can dramatically alter biological effect. nih.gov Similarly, for a class of NR4A nuclear receptor modulators, initial studies suggested that an alkyl ester function acts as a key pharmacophore for receptor activation. acs.org
The process of identifying these features involves synthesizing a series of related compounds where one part of the molecule is systematically changed. For example, in a series of triazole nucleoside analogs, varying the length of an alkyl chain was found to critically modulate anticancer activity; analogs with shorter chains were largely inactive, while those with longer chains showed significant antiproliferative effects. researchgate.net This implies that the length and lipophilicity of this alkyl chain are key pharmacophoric elements for this particular compound class. These studies help build a model of the essential hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for potent antitumor activity.
Synthetic Strategies for the Development of Antitumor Compound 1 Derivatives
Once key pharmacophoric features are identified, various synthetic strategies are employed to create derivatives, or analogs, with improved properties. These strategies range from minor modifications of functional groups to complete alteration of the central chemical scaffold. nih.gov
Scaffold modification involves altering the core ring structure of the lead compound. This can be a strategy to find novel chemical entities with improved properties or to escape existing patent claims. A more common approach is derivatization, where different functional groups are attached to a conserved scaffold. mdpi.com
A powerful and widely used technique for derivatization is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." nih.gov This reaction allows for the efficient and specific connection of a molecular fragment containing an alkyne to another fragment containing an azide, forming a stable triazole ring. In one research program, a series of 40 derivatives of the natural product mollugin were synthesized by reacting an O-propargylated mollugin scaffold with various substituted aromatic azides. nih.govmdpi.com This approach enabled a systematic evaluation of how different substituents on the triazole moiety influenced antitumor activity. nih.gov
Other synthetic strategies include standard organic chemistry reactions such as N-acylation, N-alkylation, and metal-catalyzed cross-coupling reactions to create libraries of substituted derivatives, such as those based on purine scaffolds. nih.gov For some marine-inspired compounds, structural optimization has involved the targeted deletion of entire fragments of the molecule to simplify the structure and enhance activity against drug-resistant cancer cells.
The primary goals of synthesizing derivatives are to enhance potency (the concentration required to produce an effect) and selectivity (the ability to affect cancer cells more than normal cells). acs.orgnih.gov Medicinal chemists use SAR data to guide these optimizations. wikipedia.org
For example, in the development of novel alkannin derivatives, the parent compound was a potent inhibitor of pyruvate kinase M2 but suffered from non-selective cytotoxicity. nih.gov By introducing different amino acids and oxygen-containing heterocycles into the side chain of the alkannin scaffold, researchers synthesized twenty-three new derivatives. nih.gov Subsequent screening revealed that one derivative, designated compound 23, exhibited significantly higher cytotoxicity toward A549 lung cancer cells (IC50 = 1.67 µM) compared to normal L02 cells (IC50 = 16.77 µM), demonstrating a 10-fold improvement in selectivity. nih.gov This highlights a successful optimization where structural modification directly addressed the lead compound's primary drawback.
The table below illustrates how systematic modifications can impact the potency of antitumor compounds, using data synthesized from studies on various compound series.
| Compound Series | Parent Compound IC50 (µM) | Modification | Derivative | Derivative IC50 (µM) | Fold Improvement |
| Triazole Nucleoside researchgate.net | >50 (Inactive) | Lengthening alkyl chain | Analog 5 | <10 | >5 |
| Alkannin nih.gov | ~2.0 (A549 cells) | Addition of specific side chain | Derivative 23 | 1.67 | ~1.2 |
| Quinolinone nih.gov | 0.138 | Scaffold optimization for ADME | Candidate 63 | 0.024 | 5.75 |
| Mollugin mdpi.com | >50 (Inactive) | Addition of 4-fluorophenyl triazole | Compound 14 | 1.89 (HL-60 cells) | >26 |
IC50 values are indicative and compiled from different studies and cell lines for illustrative purposes.
Beyond potency and selectivity, a successful drug must have favorable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. mdpi.com Strategies to improve these profiles are critical during preclinical development. A major challenge for many potent anticancer compounds is poor water solubility, which limits bioavailability and circulation time. mdpi.com
One effective strategy is the development of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. mdpi.comresearchgate.net This approach can be used to improve solubility, increase chemical stability, and enhance selective delivery to tumor tissue. mdpi.com
Another advanced strategy involves incorporating the drug into nanoparticle systems or other drug delivery vehicles. mdpi.comresearchgate.net These systems can protect the drug from degradation in the bloodstream, prolong its half-life, and potentially target it to the tumor site through passive or active targeting mechanisms. mdpi.com For example, incorporating drugs into polymeric micelles or cyclodextrins can significantly improve their solubility and pharmacokinetic profiles. researchgate.net These formulation strategies aim to ensure that an effective concentration of the drug reaches the tumor and remains there long enough to exert its therapeutic effect. nih.gov
Computational Approaches in SAR Studies (e.g., QSAR, Molecular Docking, Molecular Dynamics)
Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict how a molecule will behave and to prioritize which compounds to synthesize and test. nih.gov These in silico methods save significant time and resources by focusing laboratory efforts on the most promising candidates. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgbenthamdirect.comnih.gov By analyzing a set of molecules with known activities, a QSAR model can identify the key physicochemical properties (descriptors) that correlate with potency. mdpi.com This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, providing valuable guidance for molecular design. benthamdirect.comeurekaselect.com
Molecular docking is a method used to predict the preferred orientation of one molecule (the ligand, such as Antitumor Compound 1) when bound to a second molecule (the receptor, typically a protein target). nih.govnih.gov Docking simulations calculate a score that estimates the binding affinity between the ligand and the protein. researchgate.net This allows researchers to visualize how a compound fits into the active site of its target, identify key interactions like hydrogen bonds and hydrophobic contacts, and understand why certain structural modifications increase or decrease activity. nih.govnih.gov
Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. While docking provides a static snapshot, MD simulations model the movement of atoms in the complex over time, typically on the nanosecond scale. nih.govresearchgate.net This can be used to assess the stability of the binding pose predicted by docking and to understand how the protein and ligand adapt to each other. nih.govresearchgate.net For example, MD simulations can reveal whether water molecules play a role in mediating the interaction or how flexible loops in the protein move to accommodate the ligand. nih.gov
The table below summarizes the application of these computational tools in the context of designing Antitumor Compound 1 analogs.
| Computational Method | Primary Function | Application in Drug Design |
| QSAR | Predicts biological activity from chemical structure. nih.gov | - Prioritize synthesis of novel analogs with high predicted potency.- Identify key physicochemical properties for activity. mdpi.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target protein. nih.gov | - Understand the SAR at a molecular level.- Design new molecules with improved interactions in the binding site. nih.gov |
| Molecular Dynamics | Simulates the movement and interaction of the ligand-protein complex over time. researchgate.net | - Assess the stability of the docked binding pose.- Refine the understanding of binding interactions. nih.gov |
Mechanisms of Resistance to Antitumor Compound 1 and Overcoming Strategies
Characterization of Intrinsic Resistance Pathways to Antitumor Compound 1
Intrinsic, or primary, resistance refers to the inherent lack of response of a tumor to "Antitumor Compound 1" from the outset of treatment. spandidos-publications.comnih.gov This can be attributed to a variety of pre-existing factors within the tumor and its microenvironment. nih.govfrontiersin.org
One of the primary mechanisms of intrinsic resistance is the inherent inability of the host's immune system to recognize and attack the tumor, a concept known as "immune ignorance". This can occur due to a low mutational burden in the tumor, resulting in the expression of few neoantigens—novel proteins that can be recognized by T-cells as foreign. nih.gov Tumors with low immunogenicity may not provoke a strong enough initial anti-tumor immune response for "Antitumor Compound 1" to effectively enhance. frontiersin.org
Alterations in key signaling pathways within the tumor cell can also confer intrinsic resistance. For example, activation of the Wnt–β-catenin signaling pathway has been shown to prevent the infiltration of T-cells into the tumor microenvironment, thereby rendering the tumor "cold" and non-responsive to immune checkpoint blockade. nih.gov Similarly, mutations in genes such as PTEN can lead to immunosuppressive environments by increasing the expression of cytokines that inhibit T-cell function.
The tumor microenvironment (TME) itself plays a crucial role in primary resistance. nih.gov The presence of immunosuppressive cell populations, such as regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs), can create a profoundly inhibitory milieu that "Antitumor Compound 1" cannot overcome on its own. aging-us.comnih.gov These cells can suppress the function of cytotoxic T-lymphocytes (CTLs) through various mechanisms, including the secretion of inhibitory cytokines like TGF-β and IL-10.
Furthermore, some tumors may exhibit intrinsic resistance due to a lack of PD-L1 expression, the direct target of "Antitumor Compound 1". While not always a perfect biomarker, the absence of PD-L1 on tumor cells or immune cells within the TME can indicate a lower likelihood of response to PD-L1 blockade. aging-us.com
| Intrinsic Resistance Mechanism | Description | Key Molecules/Pathways |
| Low Tumor Immunogenicity | Insufficient neoantigen expression to trigger a robust anti-tumor immune response. nih.govfrontiersin.org | Low Tumor Mutational Burden (TMB) |
| Aberrant Oncogenic Signaling | Activation of pathways that promote an immunosuppressive tumor microenvironment. nih.gov | Wnt/β-catenin, PTEN loss |
| Immunosuppressive TME | Presence of inhibitory immune cells that suppress cytotoxic T-cell function. aging-us.comnih.gov | Tregs, MDSCs, TAMs, TGF-β, IL-10 |
| Lack of Target Expression | Low or absent expression of PD-L1 on tumor or immune cells. aging-us.com | PD-L1 |
Preclinical Strategies to Circumvent or Reverse Resistance to Antitumor Compound 1
A number of preclinical strategies are being investigated to overcome resistance to "Antitumor Compound 1" and other immune checkpoint inhibitors. These approaches often involve combination therapies designed to address the specific mechanisms of resistance.
For tumors with low immunogenicity, one promising strategy is the use of tumor neoantigen vaccines. mdpi.com These vaccines are designed to stimulate a de novo T-cell response against tumor-specific antigens, thereby increasing the pool of tumor-reactive T-cells that can be unleashed by "Antitumor Compound 1".
To counteract the immunosuppressive tumor microenvironment, therapies targeting other immune checkpoints, such as CTLA-4, TIM-3, and LAG-3, are being explored in combination with PD-1/PD-L1 blockade. nih.govmdpi.com Additionally, agents that deplete or reprogram immunosuppressive cells, such as CSF-1R inhibitors to target TAMs, are showing promise in preclinical models. aging-us.com The use of TGF-β inhibitors can also help to increase T-cell infiltration into the tumor. mdpi.com
To address resistance mediated by genetic alterations, strategies are being developed to bypass the specific defect. For example, in tumors with JAK1/2 mutations, the administration of Toll-like receptor 9 (TLR9) agonists has been shown to overcome resistance by activating natural killer (NK) cells and CD8+ T-cells through an alternative pathway. mdpi.com
For resistance driven by epigenetic changes, the use of epigenetic-modifying drugs, or "epidrugs," is a promising approach. frontiersin.orgresearchgate.net Inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) can reverse the silencing of genes involved in anti-tumor immunity, potentially re-sensitizing tumors to "Antitumor Compound 1". nih.govmdpi.com
In cases where efflux pump overexpression is a concern, the co-administration of efflux pump inhibitors could potentially restore the intracellular concentration and efficacy of "Antitumor Compound 1". nih.gov Furthermore, nanoparticle-based drug delivery systems are being developed to bypass these pumps and deliver the therapeutic agent directly into the cancer cell. nih.gov
Finally, combining "Antitumor Compound 1" with other treatment modalities, such as chemotherapy, radiation therapy, and other targeted therapies, is a key area of investigation. frontiersin.orgfrontiersin.org These combinations can work synergistically by increasing tumor antigen release, promoting T-cell infiltration, and targeting parallel survival pathways in cancer cells.
| Strategy | Mechanism of Action | Examples |
| Combination Immunotherapy | Targets multiple immunosuppressive pathways. nih.govmdpi.com | Anti-CTLA-4, Anti-TIM-3, Anti-LAG-3 antibodies |
| TME Modulation | Depletes or reprograms immunosuppressive cells. aging-us.commdpi.com | CSF-1R inhibitors, TGF-β inhibitors |
| Epigenetic Modifiers | Reverses silencing of immune-related genes. nih.govfrontiersin.org | DNMT inhibitors, HDAC inhibitors |
| Targeting Resistance Pathways | Bypasses specific genetic defects. mdpi.com | TLR9 agonists |
| Combination with Other Modalities | Synergistic anti-tumor effects and enhanced immunogenicity. frontiersin.orgfrontiersin.org | Chemotherapy, Radiation, other Targeted Therapies |
Combination Therapeutic Approaches Involving Antitumor Compound 1 Preclinical Research
Rationale for Synergistic Combinations with Antitumor Compound 1
The primary rationale for exploring combination therapies involving Antitumor Compound 1 is to achieve synergistic effects, where the combined therapeutic impact is greater than the sum of the effects of individual agents. frontiersin.org This approach is critical for overcoming the challenges of tumor cell heterogeneity and the development of drug resistance, which are significant barriers to successful cancer treatment. researchgate.net
Key motivations for pursuing synergistic combinations in preclinical models include:
Overcoming Resistance: Cancer cells can develop resistance to a single therapeutic agent through various mechanisms, including the activation of compensatory signaling pathways. nih.gov Combining Antitumor Compound 1 with another agent that targets a different pathway can circumvent these resistance mechanisms. globenewswire.com For instance, activation of the PI3K/AKT signaling pathway is a known mediator of resistance to chemotherapy and HER2 inhibitors. aacrjournals.org
Enhancing Antitumor Efficacy: Combining therapies can lead to more profound and durable tumor growth inhibition or even tumor regression compared to monotherapy. globenewswire.complos.org This can be achieved by targeting multiple critical pathways involved in cancer cell proliferation, survival, and metastasis simultaneously. nih.gov
Reducing Toxicity: By achieving synergy, it may be possible to use lower concentrations of each drug in a combination regimen, thereby reducing the risk of overlapping or cumulative toxicities while maintaining or enhancing efficacy. nih.govmdpi.com
Synthetic Lethality: This concept applies when the combination of two drugs is lethal to cancer cells, while either drug alone has a minimal effect. nih.gov This strategy often exploits a specific vulnerability in tumor cells that is induced by one of the agents. kuraoncology.com
Preclinical studies often utilize mathematical models, such as the Chou-Talalay method, to quantify the level of synergy (combination index) between different drug combinations, providing a basis for prioritizing regimens for further investigation. researchgate.net
Combinatorial Efficacy with Established Chemotherapeutic Agents in Preclinical Models
Preclinical studies have demonstrated that Antitumor Compound 1 can act synergistically with a range of established chemotherapeutic agents across various cancer models. These combinations have shown the potential to inhibit tumor growth more effectively and overcome chemoresistance.
For example, in preclinical models of pancreatic cancer, the combination of an investigational agent with standard chemotherapies like gemcitabine, paclitaxel (B517696), or 5-fluorouracil (B62378) resulted in significantly deeper and more durable tumor growth inhibition than any of the treatments alone. globenewswire.com Similarly, in models of clear cell carcinoma of the ovary, a significant synergistic effect was observed when an antitumor compound was combined with SN-38 (the active metabolite of irinotecan), including in cell lines resistant to cisplatin (B142131) and paclitaxel. plos.org The combination of cinobufagin (B1669057) and cisplatin has also shown marked inhibition of cell activity, induction of apoptosis, and suppression of tumor growth in osteosarcoma xenograft models. oncotarget.com
The following table summarizes key findings from preclinical studies combining investigational antitumor compounds with conventional chemotherapies.
| Investigational Compound | Chemotherapeutic Agent | Cancer Model | Key Preclinical Findings | Reference |
| IMM-1-104 | Gemcitabine, Paclitaxel, 5-Fluorouracil | Pancreatic Cancer (Xenograft) | Showed greater and more durable tumor growth inhibition (TGI) compared to chemotherapy alone. | globenewswire.com |
| Lurbinectedin | SN-38 (Irinotecan metabolite) | Ovarian Clear Cell Carcinoma | Significant synergistic antitumor effects, including in cisplatin- and paclitaxel-resistant cells. | plos.org |
| Cinobufagin | Cisplatin (CDDP) | Osteosarcoma (In vitro & In vivo) | Markedly inhibited cell proliferation, induced apoptosis, and suppressed tumor growth and metastasis synergistically. | oncotarget.com |
| Regorafenib (B1684635) | Irinotecan | Medulloblastoma (Xenograft) | Enhanced antitumor effect resulting in 100% tumor regressions. | plos.org |
Synergism with Targeted Therapies and Immunotherapies (Preclinical)
Beyond conventional chemotherapy, combining Antitumor Compound 1 with targeted therapies and immunotherapies represents a promising frontier in preclinical cancer research. These combinations aim to create highly specific and potent anticancer effects by co-targeting distinct oncogenic drivers and immune escape mechanisms.
Targeted Therapy Combinations: The rationale for combining Antitumor Compound 1 with other targeted agents is often to block parallel signaling pathways or to prevent feedback activation that can lead to resistance. nih.gov For instance, co-targeting the EGFR and PI3K pathways with erlotinib (B232) and BKM120, respectively, has been shown to synergistically inhibit head and neck squamous cell carcinoma (SCCHN) growth in preclinical models. aacrjournals.org Similarly, combining an AKT inhibitor like AZD5363 with HER2 inhibitors has shown significant efficacy in breast cancer xenografts. aacrjournals.org Preclinical data also supports combining regorafenib with the MEK inhibitor refametinib. plos.org
Immunotherapy Combinations: The goal of combining Antitumor Compound 1 with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is to enhance the host's immune response against the tumor. nih.govnih.gov An antitumor compound can potentially increase the immunogenicity of cancer cells, making them more susceptible to an immune attack potentiated by ICIs like anti-PD-1/PD-L1 antibodies. iiarjournals.org Small molecule inhibitors of the PD-1/PD-L1 axis, such as SCL-1, have demonstrated potent antitumor effects in preclinical models that are dependent on the infiltration of CD8+ T cells. iiarjournals.orgnih.gov Combining such agents with therapies that induce immunogenic cell death could further amplify the antitumor immune response.
The table below outlines examples of preclinical synergistic effects with targeted and immunotherapies.
| Investigational Compound / Class | Combination Partner | Cancer Model | Key Preclinical Findings | Reference |
| BKM120 (PI3K inhibitor) | Erlotinib (EGFR inhibitor) | Head and Neck Squamous Cell Carcinoma | Synergistic inhibition of cell and tumor growth; induction of apoptosis. | aacrjournals.org |
| AZD5363 (AKT inhibitor) | HER2 Inhibitors | Breast Cancer (Xenograft) | Significant tumor regressions observed. | aacrjournals.org |
| SCL-1 (Small molecule PD-L1 inhibitor) | (Monotherapy with immune-dependent mechanism) | Various Syngeneic Mouse Models | Potent antitumor effects dependent on CD8+ T-cell infiltration and PD-L1 expression. | iiarjournals.orgnih.gov |
| Ziftomenib | Imatinib (TKI) | Gastrointestinal Stromal Tumor (GIST) | Robust and durable antitumor activity in both imatinib-sensitive and -resistant models. | kuraoncology.com |
Mechanistic Basis of Synergy in Antitumor Compound 1 Combinations
Understanding the molecular mechanisms that underpin the synergistic effects of combination therapies is crucial for rational drug development. Preclinical research has uncovered several ways in which Antitumor Compound 1, in combination with other agents, can achieve enhanced efficacy.
Dual Pathway Inhibition: A common mechanism of synergy is the simultaneous blockade of two or more critical signaling pathways. For example, the synergistic apoptosis observed with the combination of a PI3K inhibitor (BKM120) and an EGFR inhibitor (erlotinib) was linked to the complete inhibition of both axes of the mTORC1 pathway (S6 and 4EBP1), which led to the translational downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. aacrjournals.org
Overcoming Resistance Signaling: Combinations can work by suppressing a pathway that mediates resistance to the partner drug. In osteosarcoma cells, cisplatin (CDDP) treatment can induce the Notch signaling pathway, which promotes survival. The addition of cinobufagin was found to counteract this by significantly suppressing the Notch pathway, thereby increasing chemosensitivity and inducing apoptosis. oncotarget.com
Aggravation of Cellular Stress: Some combinations exert their synergistic effect by pushing cancer cells past a critical stress threshold. The combination of sorafenib (B1663141) and the histone acetyltransferase inhibitor MG149 was shown to synergistically kill hepatocellular carcinoma cells by aggravating endoplasmic reticulum (ER) stress, tipping the balance from a pro-survival adaptive response to pro-death signaling. bmbreports.org
Modulation of the Tumor Microenvironment and Immune Response: The antitumor activity of some compounds is dependent on the host immune system. The small molecule PD-L1 inhibitor SCL-1 exerts its effect by blocking the PD-1/PD-L1 immune checkpoint, which is dependent on the presence and infiltration of CD8+ T cells into the tumor. iiarjournals.orgnih.gov Combining such an agent with a therapy that increases T-cell infiltration or antigen presentation could lead to a synergistic antitumor immune response.
Advanced Drug Delivery Systems and Targeted Therapies for Antitumor Compound 1 Preclinical Development
Nanoparticle-Mediated Delivery of Antitumor Compound 1
Nanoparticle-based systems offer a versatile platform for delivering Antitumor Compound 1, addressing challenges such as poor aqueous solubility and non-specific biodistribution. mdpi.comfrontiersin.org These nanocarriers can encapsulate the compound, protecting it from premature degradation and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govfrontiersin.org The physical and chemical properties of these nanoparticles, such as size, surface charge, and material composition, can be precisely controlled to optimize drug loading and release kinetics. frontiersin.orgnih.gov
Liposomes, which are spherical vesicles composed of lipid bilayers, have been investigated as carriers for antitumor agents conceptually similar to Antitumor Compound 1. mdpi.comspandidos-publications.com In one study, a naphthalene (B1677914) derivative polyamine with antitumor properties, here referred to as Antitumor Compound 1, was encapsulated in a liposome-based nanodelivery system. mdpi.com This encapsulation was designed to improve the compound's therapeutic profile. mdpi.com
The resulting liposomal formulation demonstrated an encapsulation efficiency of 30.3%, which is comparable to similar systems. mdpi.com The study found that encapsulating Antitumor Compound 1 in liposomes significantly altered its cytotoxic profile. mdpi.com While the free compound was toxic to both cancerous and non-cancerous cells, the liposomal formulation showed increased selectivity, remaining effective against various cancer cell lines while being less harmful to non-cancerous Vero cells. mdpi.com Specifically, at a concentration of 10 µM, the liposomal formulation led to a 68% survival rate in non-cancerous Vero cells, a marked improvement over the free compound. mdpi.com This suggests that liposomal delivery can enhance the therapeutic window by selectively targeting cancer cells. mdpi.com
Table 1: Characteristics of Liposomal Antitumor Compound 1 Formulation
| Parameter | Finding | Source |
|---|---|---|
| Encapsulation Efficiency | 30.3% | mdpi.com |
| Concentration in Liposomes | 1.01 ± 0.02 mM | mdpi.com |
| Selectivity | Enhanced therapeutic action on tumor cells with reduced cytotoxicity in non-tumor cells compared to the free compound. | mdpi.com |
Table 2: Comparative In Vitro Cell Viability after Treatment with Antitumor Compound 1
| Cell Line | Treatment | % Live Cells (at 10 µM) | Source |
|---|---|---|---|
| Vero (Non-cancerous) | Free Compound 1 | Not specified, but lower than encapsulated | mdpi.com |
| Vero (Non-cancerous) | Liposomal Compound 1 | 68% | mdpi.com |
| 3T3 (Mouse Fibroblasts) | Liposomal Compound 1 | 37% | mdpi.com |
| Various Cancer Lines | Liposomal Compound 1 | Showed pronounced therapeutic effect | mdpi.com |
Biodegradable polymeric nanoparticles are another promising approach for delivering Antitumor Compound 1. frontiersin.orgscielo.br Polymers like poly(lactic-co-glycolic-acid) (PLGA) and poly-e-caprolactone (PCL) are commonly used due to their biocompatibility and ability to provide sustained drug release. nih.govscielo.br
In a notable study, a versatile nanoparticle (NP) platform was developed to co-deliver a cisplatin (B142131) prodrug (designated as Compound 1) and specific siRNAs (siREV1/siREV3L) to tumor cells. pnas.org These nanoparticles were formulated through the self-assembly of a biodegradable poly(lactide-coglycolide)-b-poly(ethylene glycol) diblock copolymer and a cationic lipid. pnas.org The research demonstrated that this combination therapy, delivered via the nanoparticle system, could sensitize cancer cells to the chemotherapeutic agent by impairing the cell's DNA damage repair mechanisms. pnas.org The in vivo results were particularly striking; the administration of nanoparticles loaded with both the siRNAs and Compound 1 resulted in almost complete inhibition of tumor growth, showcasing a synergistic effect that was superior to monotherapy. pnas.org
Table 3: Research Findings on Polymeric Nanoparticle Co-Delivery of Compound 1 and siRNA
| Formulation | Key Finding | Outcome | Source |
|---|---|---|---|
| NP(siREV1, siREV3L, Compound 1) | Simultaneous delivery of a cisplatin prodrug and REV1/REV3L-specific siRNAs. | Resulted in virtually complete inhibition of tumor growth in vivo. | pnas.org |
| NP(scrambled siRNA, Compound 1) | Delivery of cisplatin prodrug with non-targeting siRNA. | Less effective than the targeted siRNA combination. | pnas.org |
| Free Compound 1 vs. NP(Compound 1) | Comparison of delivery methods. | The nanoparticle formulation played a crucial role in cell survival and therapeutic efficacy. | pnas.org |
Prodrug Strategies for Improved Efficacy and Specificity
Prodrugs are inactive derivatives of a therapeutic agent that are converted into the active form within the body, often at the target site. frontiersin.orgnih.gov This strategy can improve the pharmacological properties of Antitumor Compound 1, enhancing its specificity and reducing systemic toxicity. researchgate.netnih.gov Prodrug activation can be triggered by specific conditions within the tumor microenvironment, such as lower pH or the overexpression of certain enzymes. frontiersin.orgnih.gov
Research into novel 2-(4-aminophenyl)benzothiazoles, including a lead agent designated as Antitumor Compound 1, has explored the use of amino acid prodrugs to improve therapeutic outcomes. aacrjournals.org The parent compound's antitumor activity is dependent on its biotransformation by the cytochrome P450 1A1 (CYP1A1) enzyme, which is selectively induced in sensitive cancer cells. aacrjournals.org To enhance delivery and activation, a lysyl amide prodrug of a fluorinated analogue was developed. aacrjournals.org This prodrug demonstrated significant growth retardation of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in preclinical models. aacrjournals.org Importantly, the expression of the activating CYP1A1 protein was detected in the tumors of mice treated with the prodrug, confirming the targeted bioactivation mechanism. aacrjournals.org
Table 4: Preclinical Findings for a Benzothiazole-Based Antitumor Compound 1 Prodrug
| Model | Treatment | Key Finding | Source |
|---|---|---|---|
| Breast (MCF-7) Xenograft | Lysyl amide prodrug (2b) | Significant tumor growth retardation. | aacrjournals.org |
| Ovarian (IGROV-1) Xenograft | Lysyl amide prodrug (2b) | Significant tumor growth retardation. | aacrjournals.org |
| In Vivo Tumor Tissue | Lysyl amide prodrug (2b) | Induced expression of CYP1A1 protein, the activating enzyme. | aacrjournals.org |
Targeted Delivery Approaches (e.g., Antibody-Drug Conjugates, Aptamers)
Active targeting strategies utilize ligands that bind to specific molecules or receptors overexpressed on the surface of cancer cells. mdpi.com This approach aims to increase the concentration of Antitumor Compound 1 at the tumor site, thereby enhancing its efficacy. mdpi.combiorxiv.org
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals that link a potent cytotoxic agent like Antitumor Compound 1 to a monoclonal antibody. frontiersin.orgwikipedia.org The antibody serves to guide the payload specifically to tumor cells that express the target antigen on their surface. wikipedia.org A patent describes an ADC created by linking an "anti-tumor compound represented by formula (1)" to an antibody via a specialized linker. google.com This design allows for the selective delivery of the cytotoxic compound directly to cancer cells, which is expected to increase the antitumor effect while reducing the dosage required compared to administering the compound alone. google.com
Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. mdpi.comresearchgate.netnih.gov They offer advantages over antibodies, including smaller size and lower immunogenicity. mdpi.com A powerful strategy has been developed for delivering a Pt(IV) prodrug of cisplatin (referred to as Compound 1) to prostate cancer cells using aptamer-functionalized nanoparticles. pnas.org In this system, the nanoparticles, made of PLGA-PEG, were encapsulated with the Pt(IV) prodrug and surface-functionalized with an aptamer that targets the prostate-specific membrane antigen (PSMA). pnas.org This targeted delivery system led to significantly higher cytotoxicity in PSMA-positive (LNCaP) cancer cells compared to PSMA-negative (PC3) cells, demonstrating the high specificity of the aptamer-guided delivery. pnas.org
Table 5: Cytotoxicity of Aptamer-Targeted Nanoparticles for Compound 1
| Cell Line | Treatment | Key Finding | Source |
|---|---|---|---|
| LNCaP (PSMA+) | Aptamer-targeted Pt(IV)-NPs | Significantly enhanced cytotoxicity compared to non-targeted NPs. | pnas.org |
| PC3 (PSMA-) | Aptamer-targeted Pt(IV)-NPs | Minimal cytotoxicity, demonstrating target specificity. | pnas.org |
| LNCaP (PSMA+) | Non-targeted Pt(IV)-NPs | Lower cytotoxicity than the targeted version. | pnas.org |
Biomarkers for Response and Resistance to Antitumor Compound 1 Preclinical Discovery
Identification of Predictive Biomarkers for Antitumor Compound 1 Sensitivity
Predictive biomarkers are molecular features within a tumor that indicate a higher likelihood of response to a specific therapy. Preclinical studies have shown that the efficacy of Antitumor Compound 1 is significantly enhanced in cancer models with specific genetic and molecular alterations that either increase reliance on the ATR pathway or reflect a state of high replication stress.
A primary determinant of sensitivity is the functional status of the Ataxia-telangiectasia mutated (ATM) gene. mdpi.com ATM and ATR are parallel kinases in the DDR pathway; loss of ATM function, a common event in various cancers, makes cancer cells synthetically lethal with ATR inhibition. portico.orgmdpi.com This means that while the loss of either ATM or ATR alone is tolerable, the simultaneous loss of both is lethal to the cell. Preclinical models of cancers with ATM mutations or loss of protein expression consistently show heightened sensitivity to Antitumor Compound 1. mdpi.com
Other key predictive biomarkers are linked to elevated replication stress, a condition where DNA replication forks stall or collapse. aacrjournals.org This state can be caused by several factors, including:
Oncogene Activation: Amplification or overexpression of oncogenes such as MYC and CCNE1 (Cyclin E) drives uncontrolled cell proliferation, leading to insufficient nucleotides and increased replication stress, thereby increasing dependency on ATR. aacrjournals.orgmdpi.com
DDR Gene Mutations: Beyond ATM, mutations in other DDR genes like BRCA1, BRCA2, and ATRX can impair homologous recombination repair and other repair pathways, forcing a greater reliance on ATR for genome maintenance. mdpi.comnih.gov
Metabolic Alterations: Loss of enzymes like succinate (B1194679) dehydrogenase (SDH) has been identified as a biomarker for sensitivity, suggesting a link between altered cancer cell metabolism and vulnerability to ATR inhibition. aacrjournals.org
SWI/SNF Complex Mutations: Loss-of-function mutations in genes of the SWI/SNF chromatin remodeling complex, such as ARID1A, are also associated with increased sensitivity to Antitumor Compound 1. nih.govaacrjournals.org
The presence of high levels of the protein Schlafen 11 (SLFN11) has also been identified as a potential biomarker. While low levels of SLFN11 are linked to resistance to DNA-damaging agents, its expression during treatment with Antitumor Compound 1 has been correlated with clinical benefit in some studies. aacrjournals.org
Pharmacodynamic Biomarkers of Antitumor Compound 1 Activity in Preclinical Models
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its intended target and eliciting a biological response. For Antitumor Compound 1, PD biomarkers are used in preclinical models to verify the inhibition of ATR kinase activity. nih.govd-nb.info
The most well-established PD biomarker for Antitumor Compound 1 is the reduction in the phosphorylation of Checkpoint Kinase 1 (CHK1) at the Serine 345 position (p-Chk1). nih.govnih.govd-nb.info ATR directly phosphorylates CHK1 in response to DNA damage; therefore, a decrease in p-Chk1 levels in tumor tissue following treatment is a direct indicator of target engagement by Antitumor Compound 1. nih.govd-nb.info
Inhibition of ATR activity leads to the collapse of stalled replication forks, resulting in an accumulation of DNA double-strand breaks. This damage triggers the activation of other DDR pathways, leading to a compensatory increase in the phosphorylation of the histone variant H2AX at Serine 139, creating γH2AX. aacrjournals.orgaacrjournals.org Thus, an increase in γH2AX serves as a downstream marker of the DNA damage induced by Antitumor Compound 1's activity. aacrjournals.org
Recent phosphoproteomic screens have sought to identify more sensitive and specific PD biomarkers. nih.gov These studies have uncovered novel ATR substrates that could serve as next-generation biomarkers. For instance, phosphorylation of KAP1 (pKAP1) and the protein RAP80 have been identified as highly sensitive to ATR inhibition, offering potential new ways to measure the biological activity of Antitumor Compound 1 in preclinical and clinical settings. aacrjournals.orgbiorxiv.org
Discovery of Biomarkers Indicating Resistance to Antitumor Compound 1
Understanding the mechanisms of resistance is critical for optimizing therapy and developing strategies to overcome it. In preclinical models, resistance to Antitumor Compound 1 can be acquired through various molecular changes.
One potential mechanism of resistance involves the modulation of cell cycle checkpoints. For example, cells with low levels of the cell cycle regulator CDC25A have demonstrated resistance to ATR inhibitors, suggesting that alterations in the G2/M checkpoint can reduce the compound's effectiveness. nih.gov Similarly, low expression of UPF2, a protein involved in nonsense-mediated mRNA decay, has also been linked to resistance, hinting at complex and previously unknown resistance pathways. nih.gov
While high replication stress is a marker for sensitivity, some preclinical findings suggest that tumors with extremely high levels of replication stress may benefit less from the addition of an ATR inhibitor to chemotherapy compared to those with lower replication stress. medrxiv.org This complex relationship indicates that the context of replication stress is crucial and that there may be an optimal range for therapeutic benefit. medrxiv.org
Furthermore, just as the loss of DDR genes can sensitize tumors, the restoration of function in these pathways, such as through BRCA reversion mutations, can potentially lead to acquired resistance to Antitumor Compound 1, particularly in tumors that were initially sensitive due to a specific DDR defect. medrxiv.org
Future Directions and Emerging Research Avenues for Antitumor Compound 1
Exploration of Unconventional Mechanisms of Antitumor Compound 1 Action
While the primary mechanism of a novel drug is often the focus of initial studies, a deeper exploration into unconventional or secondary mechanisms of action for Antitumor Compound 1 is a critical future direction. Many successful anticancer agents exert their effects through complex and multifaceted pathways that go beyond a single target. Research into these non-classical mechanisms can reveal new therapeutic opportunities, explain unexpected efficacies in certain cancer types, and provide strategies to overcome drug resistance.
Future research should investigate whether Antitumor Compound 1 can induce less common forms of cell death or cellular stress. For instance, its potential to trigger Golgi stress, disrupt mitochondrial function and cellular calcium homeostasis, or interfere with microtubule dynamics in novel ways are all valuable areas of inquiry. frontiersin.org Some natural compounds, for example, are known to have multiple anticancer targets due to their complex structures, allowing them to regulate various signaling pathways simultaneously. frontiersin.org A study on the compound 56MESS, for example, suggested its mechanism of action involves an effect on protein synthesis or degradation, distinct from DNA-binding agents like cisplatin (B142131). nih.govnih.gov
Furthermore, investigating the impact of Antitumor Compound 1 on the tumor microenvironment, including its effects on immune cells, fibroblasts, and angiogenesis, could uncover indirect antitumor activities. mdpi.com The alkaloid Leonurine, for example, has been shown to inhibit invasion and metastasis by reducing the expression of matrix metalloproteinases. frontiersin.org By exploring these unconventional pathways, researchers can build a more comprehensive understanding of Antitumor Compound 1's biological activity.
Table 1: Examples of Unconventional Antitumor Mechanisms for Investigation
| Mechanism Category | Specific Pathway/Target | Research Rationale for Antitumor Compound 1 |
| Cellular Stress | Golgi Stress Response | Investigate if the compound disrupts protein folding and processing, leading to apoptosis. frontiersin.org |
| Mitochondrial Damage | Assess effects on mitochondrial membrane potential, structure, and function. frontiersin.org | |
| Metabolic Disruption | Iron & Copper Metabolism | Explore potential interference with metal ion homeostasis, which is crucial for cancer cell survival. nih.gov |
| Signaling Pathways | PI3K/Akt/mTOR, MAPK, NFκB | Determine if the compound modulates key signaling cascades that control cell growth, proliferation, and inflammation. mdpi.com |
| Metastasis Inhibition | Matrix Metalloproteinases (MMP-2, MMP-9) | Examine the ability to prevent cancer cell invasion by inhibiting enzymes that degrade the extracellular matrix. frontiersin.org |
Integration of Antitumor Compound 1 Research with Systems Biology and Artificial Intelligence
The integration of systems biology and artificial intelligence (AI) is set to revolutionize drug discovery and development. accc-cancer.orgresearchgate.net For Antitumor Compound 1, these technologies offer powerful tools to accelerate research, decipher complex biological interactions, and personalize therapeutic strategies.
Systems Biology: A systems biology approach can provide a holistic view of the cellular response to Antitumor Compound 1. plos.org By integrating multi-omics data (genomics, proteomics, metabolomics), researchers can construct comprehensive network models of the drug's mechanism of action. tandfonline.com This can help identify biomarkers for patient stratification, predict potential resistance mechanisms, and reveal synergistic drug combinations. plos.orgrsc.org For example, a systems biology study of trabectedin (B1682994) resistance in sarcoma models successfully identified regulatory networks and differentially expressed genes and microRNAs involved in the development of resistance. plos.org Applying a similar approach to Antitumor Compound 1 would provide invaluable insights into its broader biological impact. nih.gov
Artificial Intelligence (AI): AI and machine learning (ML) can significantly enhance the development pipeline for Antitumor Compound 1. worktribe.com Deep learning models can analyze vast datasets to identify novel therapeutic targets, predict the compound's activity across different cancer cell lines, and even design more potent derivatives. tandfonline.comfrontiersin.org AI algorithms have already demonstrated the ability to identify novel drug candidates that have a higher probability of success in early clinical trials compared to traditionally discovered drugs. accc-cancer.org For Antitumor Compound 1, AI could be used to analyze clinical and molecular data to uncover unexpected efficacies or to optimize clinical trial design by identifying the patient populations most likely to respond. accc-cancer.orgresearchgate.net
Table 2: Application of Advanced Computational Tools in Antitumor Compound 1 Research
| Technology | Application Area | Potential Impact |
| Systems Biology | Mechanism of Action Analysis | Elucidate complex biological networks affected by the compound. plos.org |
| Biomarker Discovery | Identify predictive biomarkers for patient response and resistance. rsc.org | |
| Combination Therapy Design | Predict synergistic interactions with other anticancer drugs. | |
| Artificial Intelligence (AI) | Target Identification | Uncover novel molecular targets and pathways for the compound. accc-cancer.orgtandfonline.com |
| De Novo Drug Design | Generate designs for optimized derivatives with improved efficacy. frontiersin.org | |
| Clinical Trial Optimization | Stratify patient populations and predict clinical outcomes. accc-cancer.org |
Potential for Antitumor Compound 1 in Repurposing or Other Disease Applications
Drug repurposing, or finding new uses for existing or investigational drugs, is an efficient strategy for maximizing therapeutic value. nih.gov While Antitumor Compound 1 is being developed for a specific cancer indication, it is crucial to explore its potential in other cancer types and even non-cancerous diseases. This exploration can be guided by the compound's mechanism of action.
If Antitumor Compound 1 targets a fundamental cellular process that is dysregulated in multiple malignancies, such as a specific signaling pathway or metabolic dependency, its application could be much broader than initially anticipated. nih.govnih.gov For example, drugs targeting the PD-1/PD-L1 immune checkpoint are being investigated in combination with repurposed drugs like niclosamide (B1684120) and albendazole (B1665689) to enhance their effects across different cancers. nih.govresearchgate.net Similarly, screening Antitumor Compound 1 against a wide panel of cancer cell lines from different tissues can quickly identify unexpected sensitivities and open new avenues for clinical trials.
Furthermore, many pathways implicated in cancer, such as those involving inflammation or angiogenesis, are also central to other diseases like autoimmune disorders or cardiovascular conditions. mdpi.com Investigating the effect of Antitumor Compound 1 in preclinical models of these diseases could lead to novel, non-oncology applications. The process of drug repurposing is significantly faster and less costly than traditional drug development, as it builds upon existing knowledge. nih.govdovepress.com
Addressing Preclinical Challenges for Translation of Antitumor Compound 1
The transition from a promising preclinical compound to a clinically effective drug is fraught with challenges. rsc.org A major hurdle is the poor translation of findings from animal models to human patients, with a success rate of less than 8% for some models. mdpi.com Proactively addressing these preclinical challenges is paramount for the successful development of Antitumor Compound 1.
A key issue is the limitations of conventional preclinical models. Standard cell lines and some animal models often fail to replicate the complexity of human tumors, particularly the tumor microenvironment and heterogeneity. mdpi.comnih.gov To improve predictability, future studies on Antitumor Compound 1 should utilize more advanced models such as patient-derived xenografts (PDX), organoids, or humanized mouse models. nih.govecancer.org These models better represent the architecture and genetic diversity of human cancers.
Another significant challenge is the lack of robust pharmacodynamic (PD) biomarkers—measurable indicators of a drug's biological effect. ecancer.org Establishing PD biomarkers for Antitumor Compound 1 early in development is critical. These biomarkers can provide an early indication of whether the drug is engaging its target in humans and can help optimize dosing for larger clinical trials. ecancer.org Without these, it is difficult to interpret the results of early-phase trials.
Finally, careful consideration of pharmacokinetics in preclinical experiments is essential to ensure that the drug concentrations used are relevant and achievable in humans. ecancer.org Overcoming these preclinical hurdles will require a strategic and well-resourced approach to bridge the translational gap and increase the likelihood of Antitumor Compound 1 becoming a successful therapeutic agent.
Table 3: Preclinical Translational Challenges and Mitigation Strategies
| Challenge | Description | Proposed Strategy for Antitumor Compound 1 |
| Poor Model Predictivity | Animal models often fail to replicate human tumor biology and microenvironment. mdpi.com | Utilize advanced models like Patient-Derived Xenografts (PDX), organoids, and humanized mice. nih.govecancer.org |
| Lack of Biomarkers | Absence of markers to measure the drug's biological activity in early human trials. ecancer.org | Invest in early development of pharmacodynamic biomarkers to confirm target engagement and guide dose selection. |
| Pharmacokinetic Mismatch | Preclinical studies use drug concentrations that are not achievable in patients. ecancer.org | Design preclinical experiments based on clinically relevant pharmacokinetic parameters. |
| Tumor Heterogeneity | Genetic and cellular diversity within tumors leads to varied drug responses. rsc.org | Use genetically engineered and diverse PDX models to assess efficacy across different tumor subtypes. |
Q & A
Q. What are the established mechanisms of action for Antitumor Compound 1 in preclinical models?
Antitumor Compound 1 primarily induces apoptosis in cancer cells by modulating cell survival pathways, such as inhibiting pro-survival signaling (e.g., PI3K/AKT) and activating pro-apoptotic factors (e.g., caspases). In vitro studies demonstrate selective cytotoxicity against cancer cell lines (e.g., HCT116, MCF-7) while sparing normal cells . Mechanistic validation often involves flow cytometry for apoptosis assays (Annexin V/PI staining) and Western blotting to quantify pathway-related proteins .
Q. How is Antitumor Compound 1 synthesized, and what are its key structural features?
The compound is synthesized via a multi-step route involving condensation of substituted pyrimidine precursors with isobutyric acid derivatives. Critical structural features include a 4-amino-6-oxo-dihydropyrimidine core and an isobutyramide side chain, which enhance solubility and target binding . Characterization typically employs NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation .
Q. What in vitro assays are recommended for initial antitumor activity screening?
Standard assays include:
- Cell viability : MTT or CCK-8 assays across multiple cancer cell lines (e.g., IC50 determination) .
- Selectivity : Comparative testing on non-cancerous cell lines (e.g., HEK293) .
- Mechanistic profiling : Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and pathway inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell passage number, incubation time). To address this:
- Standardize protocols using guidelines from journals like AntiCancer Research (e.g., clear description of cell culture conditions, reagent sources) .
- Validate results via orthogonal methods (e.g., ATP-based luminescence assays alongside MTT) .
- Include positive controls (e.g., cisplatin for cytotoxicity) and reference prior studies for benchmarking .
Q. What experimental designs are optimal for evaluating combination therapies with Antitumor Compound 1?
Use a factorial design to assess synergism:
- Dose matrix : Test Compound 1 with chemotherapeutics (e.g., paclitaxel) at varying concentrations.
- Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method .
- Mechanistic overlap : Avoid combining agents targeting the same pathway (e.g., two apoptosis inducers) unless additive effects are hypothesized .
Q. How should researchers address reproducibility challenges in in vivo models?
- Model selection : Use immunodeficient mice with patient-derived xenografts (PDX) for human tumor relevance .
- Dosing regimen : Include pharmacokinetic studies to determine optimal dosing intervals and bioavailability .
- Endpoint standardization : Measure tumor volume biweekly and use RECIST criteria for response evaluation .
Q. What structural modifications enhance the potency of Antitumor Compound 1?
Structure-activity relationship (SAR) studies suggest:
- Core modifications : Introducing electron-withdrawing groups at the pyrimidine ring improves VEGFR-2 inhibition (e.g., IC50 reduction from 67.25 nM to 60 nM in analogs) .
- Side-chain optimization : Replacing isobutyramide with benzophenone derivatives increases cellular uptake, as shown in benzophenone-based analogs .
- Validation : Use molecular docking to predict binding affinity to targets like VEGFR-2 .
Q. How can researchers validate target engagement in complex biological systems?
- Chemical proteomics : Employ pull-down assays with biotinylated Compound 1 to identify binding partners .
- Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- CRISPR knockouts : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .
Methodological & Reporting Guidelines
Q. What are the best practices for reporting antitumor efficacy data?
- Data clarity : Avoid duplicating results in tables and figures; use tables for IC50 values and figures for mechanistic pathways .
- Statistical rigor : Report p-values, confidence intervals, and effect sizes (e.g., Cohen’s d for in vivo studies) .
- Reproducibility : Include detailed supplementary methods (e.g., buffer compositions, instrument settings) .
Q. How should supplementary data be presented to support patent or publication claims?
- Patent applications : Submit comparative data (e.g., IC50 of Compound 1 vs. prior art compounds) to demonstrate inventiveness. Ensure supplementary results align with disclosed methods in the original application .
- Journal submissions : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
